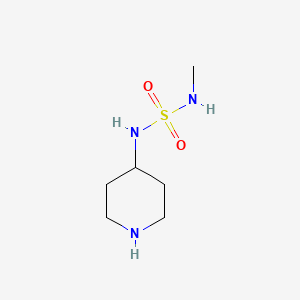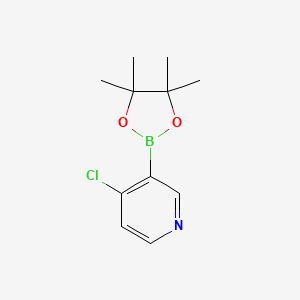
4-Chloropyridine-3-boronic acid pinacol ester
Übersicht
Beschreibung
4-Chloropyridine-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 452972-15-5. It has a molecular weight of 239.51 . It is a solid substance that is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic esters like 4-Chloropyridine-3-boronic acid pinacol ester often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Wissenschaftliche Forschungsanwendungen
- DYRK1A Inhibitors : 4-Chloropyridine-3-boronic acid pinacol ester is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds serve as potential inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases and cancer .
- Protodeboronation Reactions : Researchers have used this compound in catalytic protodeboronation reactions. For instance, it can be employed to introduce the pyridine moiety into complex molecules, enabling the construction of diverse organic frameworks .
Medicinal Chemistry and Drug Development
Organic Synthesis
Wirkmechanismus
Target of Action
The primary target of 4-Chloropyridine-3-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds . For example, it has been employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is generally used under mild and functional group tolerant reaction conditions . Additionally, the compound’s stability can be influenced by the presence of other substances. For example, pinacol boronic esters are smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .
Safety and Hazards
The safety information for 4-Chloropyridine-3-boronic acid pinacol ester indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions for the use of boronic esters like 4-Chloropyridine-3-boronic acid pinacol ester could involve further development and refinement of the Suzuki–Miyaura coupling process . This could lead to more efficient and versatile methods for forming carbon-carbon bonds in organic synthesis .
Eigenschaften
IUPAC Name |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLJNRVZMVZXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476867 | |
| Record name | 4-Chloropyridine-3-boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-3-boronic acid pinacol ester | |
CAS RN |
452972-15-5 | |
| Record name | 4-Chloropyridine-3-boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyridine-3-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




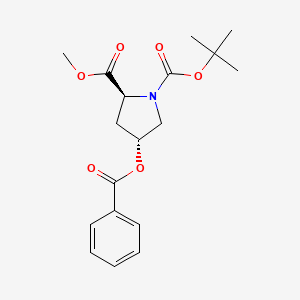
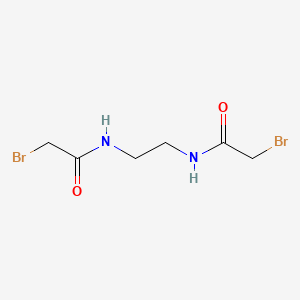
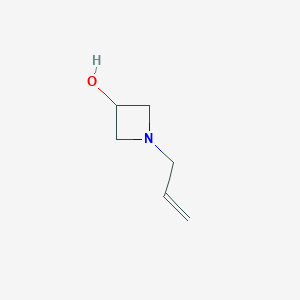
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)
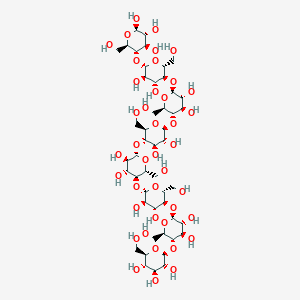


![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)

![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)
